Cas no 338978-71-5 (5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole)
338978-71-5 structure
Product Name:5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole
CAS-nummer:338978-71-5
MF:C9H6Cl2N2S2
MW:277.193336963654
CID:6628968
PubChem ID:4368727
Update Time:2024-01-04
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2,3-Thiadiazole, 5-[(3,4-dichlorophenyl)thio]-4-methyl-
- AKOS005104687
- 9F-341S
- 5-[(3,4-dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole
- 5-(3,4-dichlorophenyl)sulfanyl-4-methylthiadiazole
- 338978-71-5
- 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole
-
- Inchi: 1S/C9H6Cl2N2S2/c1-5-9(15-13-12-5)14-6-2-3-7(10)8(11)4-6/h2-4H,1H3
- InChI-sleutel: PLWXYWXIPZZCGL-UHFFFAOYSA-N
- LACHT: S1C(SC2=CC=C(Cl)C(Cl)=C2)=C(C)N=N1
Berekende eigenschappen
- Exacte massa: 275.9349459g/mol
- Monoisotopische massa: 275.9349459g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 220
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.5
- Topologisch pooloppervlak: 79.3Ų
Experimentele eigenschappen
- Dichtheid: 1.55±0.1 g/cm3(Predicted)
- Kookpunt: 392.5±52.0 °C(Predicted)
- pka: -4.60±0.33(Predicted)
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole Gerelateerde literatuur
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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